molecular formula C5H2BrClIN B14044723 2-Bromo-6-chloro-4-iodopyridine

2-Bromo-6-chloro-4-iodopyridine

Cat. No.: B14044723
M. Wt: 318.34 g/mol
InChI Key: MOBVVSVLPHFOPI-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-iodopyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequently, iodination can be performed using iodotrimethylsilane .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or lithium diisopropylamide (LDA) in polar aprotic solvents.

    Cross-Coupling: Palladium or nickel catalysts with ligands such as triphenylphosphine in the presence of bases like potassium carbonate.

Major Products:

  • Substituted pyridines with various functional groups.
  • Coupled products with aryl or alkyl groups.

Scientific Research Applications

2-Bromo-6-chloro-4-iodopyridine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-iodopyridine in chemical reactions involves the reactivity of its halogen atoms. The presence of bromine, chlorine, and iodine allows for selective functionalization at different positions on the pyridine ring. This selective reactivity is exploited in various synthetic transformations, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-chloro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides a versatile platform for various chemical modifications. This multi-halogenated structure allows for selective reactions that are not possible with simpler halogenated pyridines.

Properties

Molecular Formula

C5H2BrClIN

Molecular Weight

318.34 g/mol

IUPAC Name

2-bromo-6-chloro-4-iodopyridine

InChI

InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-5(7)9-4/h1-2H

InChI Key

MOBVVSVLPHFOPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)I

Origin of Product

United States

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